molecular formula C23H22ClN3O3 B2622177 N-(5-chloro-2-methoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 902627-23-0

N-(5-chloro-2-methoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide

Cat. No.: B2622177
CAS No.: 902627-23-0
M. Wt: 423.9
InChI Key: ZWVAOLLTHDNRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-chloro-2-methoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a tetracyclic heterocyclic molecule characterized by a fused bicyclic core containing oxygen (3-oxa) and nitrogen (13-aza) heteroatoms. The carboxamide group at position 5 is substituted with a 5-chloro-2-methoxyphenyl moiety, which confers distinct electronic and steric properties. These analogs share the same tetracyclic backbone but differ in substituent groups, enabling comparative analysis of physicochemical and electronic behaviors.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-29-19-7-6-15(24)12-18(19)26-23(28)17-11-14-10-13-4-2-8-27-9-3-5-16(20(13)27)21(14)30-22(17)25/h6-7,10-12,25H,2-5,8-9H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAOLLTHDNRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The trifluoromethyl analog () exhibits the highest XLogP3 (~5.2) due to the CF₃ group’s hydrophobicity, while the dimethylphenyl variant () is moderately lipophilic (XLogP3 4.7). The target compound’s XLogP3 (~4.9) balances the electron-withdrawing Cl and electron-donating OMe groups.
  • Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound introduces steric hindrance and electronic modulation. In contrast, the 3,4-dimethylphenyl group () enhances steric bulk without significant electronic effects.

Functional Group Comparisons with Non-Tetracyclic Compounds

Schiff Bases and Imino Derivatives ()

Compounds such as (E)-N-(2-chlorobenzylidene)-3,4-dimethoxyaniline (C₁₆H₁₇ClN₂O₂, MW 316.8) share the imino (-C=N-) group and chloro-methoxy substitution pattern. However, their simpler structures lack the tetracyclic core, resulting in:

  • Lower Molecular Weight : ~300–350 g/mol vs. ~420 g/mol for the target compound.
  • Reduced Complexity : Topological polar surface area (TPSA) ~50–60 Ų vs. ~65 Ų for tetracyclic analogs ().

Thiazolinone Derivatives ()

The thiazolin-4-one compound 3,N-Dimethyl-2-(4-phenoxyphenyl)imino-1,3-thiazolin-4-one-5-acetamide (C₁₉H₁₉N₃O₃S, MW 369.4) features a thiazole ring instead of a tetracyclic system. Key differences include:

  • Heteroatom Arrangement: Sulfur in thiazolinone vs. oxygen/nitrogen in the target.
  • Melting Point: 178–179°C (thiazolinone) vs. likely higher for the tetracyclic carboxamide due to rigidity.

Electronic and Steric Considerations ()

The concept of isovalency (similar valence electron configuration but differing geometry) explains why structural analogs with chloro, methoxy, or trifluoromethyl groups exhibit divergent reactivity. For example:

  • Chloro vs.
  • Methoxy vs. Methyl : The OMe group’s electron-donating resonance effect contrasts with the purely steric role of methyl groups.

Physicochemical and Spectroscopic Trends

  • NMR Shifts : In analogs like the dimethylphenyl derivative (), aromatic protons resonate at δ 6.95–7.36 ppm (CDCl₃), similar to the target compound’s expected range. Methoxy groups typically show singlets near δ 3.3–3.5 ppm.
  • IR Stretching: Carboxamide C=O stretches (~1630–1720 cm⁻¹) and imino C=N (~1600 cm⁻¹) are consistent across analogs ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.